6-Chloro-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid
Description
Properties
IUPAC Name |
6-chloro-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-4-7(8(13)14)12-3-5(9)10-2-6(12)11-4/h2-3H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKCIWQHWIFCIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=C(N=CC2=N1)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Design
A critical intermediate is 3-chloro-pyrazine-2-carboxylic acid , which positions the chlorine and carboxylic acid groups at C6 and C3 of the final product, respectively. This precursor reacts with chloroacetone under controlled conditions to form the imidazo ring.
Reaction Optimization
In a representative procedure, 3-chloro-pyrazin-2-amine (48.7 g, 375.8 mmol) and chloroacetone (120 mL, 1.5 mol) are heated at 90°C for 16 hours in a sealed tube. Post-reaction workup includes dilution with diethyl ether, filtration, and extraction with dichloromethane. The crude product is purified via silica gel chromatography (DCM/MeOH, 9:1) to yield the imidazo[1,2-a]pyrazine core.
Key Parameters:
-
Temperature: 90°C (prevents decomposition of acid-sensitive groups).
Direct Synthesis from Pre-Functionalized Pyrazines
Use of Pyrazine-3-carboxylic Acid Derivatives
Starting with pyrazine-3-carboxylic acid derivatives streamlines synthesis by pre-positioning the carboxyl group. For instance:
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Protection: Convert pyrazine-3-carboxylic acid to its methyl ester using SOCl₂/MeOH.
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Amine Formation: Reduce the ester to an alcohol and subsequently to a primary amine via Curtius rearrangement.
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Cyclocondensation: React with chloroacetone under reflux to form the imidazo ring.
Challenges:
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Steric hindrance from the carboxyl group may reduce reaction efficiency.
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Protection-deprotection steps add complexity.
Comparative Analysis of Synthetic Routes
Solubility and Purification Considerations
The carboxylic acid group imparts polar characteristics, necessitating optimized solvent systems:
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Purification: Reverse-phase HPLC (C18 column, MeOH/H₂O gradient).
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Storage: -20°C in anhydrous DMSO to prevent decarboxylation.
Scalability and Industrial Relevance
Large-scale production (e.g., 10 kg batches) requires:
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of catalysts.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, potassium thiolate in dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atom.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Pharmaceutical Development
This compound is recognized as a key intermediate in the synthesis of various pharmaceuticals. Its structural properties make it particularly valuable in the development of anti-cancer agents . Research indicates that derivatives of imidazo[1,2-a]pyrazine compounds exhibit promising activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . The exploration of these compounds has led to the identification of several potent inhibitors against Mycobacterium tuberculosis (Mtb), showcasing their potential in treating resistant strains .
Biochemical Research
In biochemical studies, 6-Chloro-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid is utilized to explore enzyme inhibition and receptor interactions . These investigations help elucidate biological pathways and disease mechanisms, contributing to a deeper understanding of various health conditions . The compound's ability to modify enzyme activity makes it a valuable tool for researchers studying metabolic processes and drug interactions.
Food Safety Testing
The compound plays a role in food safety testing , where it is employed to assess the presence of harmful substances in food products. This application is crucial for ensuring consumer safety and regulatory compliance. Its use in analytical chemistry allows for the detection of potentially hazardous compounds, thereby protecting public health .
Material Science
In material science, 6-Chloro-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid is explored for developing advanced materials, particularly in coatings and polymers that require enhanced thermal stability and chemical resistance. The compound's unique properties enable it to be integrated into materials that need to withstand extreme conditions without degrading .
Environmental Monitoring
The compound is also utilized in environmental monitoring to assess pollutants in soil and water samples. Its application in detecting and quantifying hazardous compounds aids environmental scientists in understanding contamination levels and developing strategies for remediation .
Data Table: Applications Overview
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Pharmaceutical Development | Anti-cancer agents; TB treatment | Targeting resistant strains; novel drug synthesis |
| Biochemical Research | Enzyme inhibition; receptor interaction | Understanding biological pathways |
| Food Safety Testing | Detection of harmful substances in food | Ensures consumer safety; regulatory compliance |
| Material Science | Advanced coatings and polymers | Enhanced thermal stability; chemical resistance |
| Environmental Monitoring | Assessment of pollutants in soil/water | Aids contamination detection and remediation |
Case Study 1: Anti-Cancer Research
Recent studies have focused on synthesizing analogues of 6-Chloro-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid that demonstrate significant cytotoxic effects against various cancer cell lines. These findings suggest that modifications to the compound can enhance its therapeutic efficacy.
Case Study 2: Tuberculosis Treatment
A high-throughput screening approach identified several imidazo[1,2-a]pyrazine derivatives as potent inhibitors of Mtb. The modified compounds exhibited minimum inhibitory concentrations (MICs) ranging from 0.03 to 5.0 μM against the Mtb H37Rv strain, indicating their potential as new anti-TB agents .
Case Study 3: Environmental Applications
Research has demonstrated the effectiveness of this compound in detecting environmental pollutants. Analytical methods utilizing this acid have shown high sensitivity and specificity for hazardous compounds, making it an essential tool for environmental monitoring .
Mechanism of Action
The mechanism of action of 6-Chloro-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
Substituent-Driven Pharmacological Activity
Antitubercular Activity
Modifications at the para position of phenyl rings in analogs significantly impact activity against M. tuberculosis:
Mechanistic Insight : Electron-releasing groups enhance membrane permeability or target binding, while electron-withdrawing groups may reduce solubility or disrupt interactions with bacterial enzymes .
Ocular Hypotensive Effects (Related Benzimidazoles)
This underscores the importance of substituent positioning and concentration optimization in drug design.
Physicochemical and Pharmacokinetic Comparisons
Key Insight : The difluoromethyl derivative’s lower LogP and higher solubility may improve bioavailability compared to the methyl-chloro analog, albeit at the cost of reduced metabolic stability .
Biological Activity
6-Chloro-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid (CAS: 1553646-86-8) is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article reviews the existing literature on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
- Molecular Formula : C8H6ClN3O2
- Molecular Weight : 211.61 g/mol
- IUPAC Name : 6-chloro-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid
- Structure : The compound features a pyrazine ring substituted with a carboxylic acid and a chlorine atom, which may influence its biological activity.
Antimicrobial Activity
Recent studies have indicated that imidazo[1,2-a]pyrazine derivatives, including 6-chloro-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid, exhibit significant activity against various strains of bacteria, particularly Mycobacterium tuberculosis (Mtb). For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds in this class have shown MIC values ranging from to against Mtb H37Rv strains .
Anticancer Properties
The compound has also been investigated for its potential anticancer properties. It is hypothesized that the structural features of imidazo[1,2-a]pyrazine derivatives contribute to their ability to inhibit cancer cell proliferation.
Structure-Activity Relationship (SAR)
The biological activity of 6-chloro-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid can be linked to its chemical structure. Variations in substituents on the pyrazine ring significantly affect its potency against microbial strains and cancer cells.
| Compound | Substituent | MIC (μM) | Activity Type |
|---|---|---|---|
| 6-Chloro-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid | Cl | 0.03 - 5.0 | Antimicrobial |
| 3,5-Bis-trifluoromethylphenyl amide of pyrazine-2-carboxylic acid | CF3 | <0.01 | Antimycobacterial |
| Benzyl amides containing analogues | - | Varies | Anticancer |
Case Studies and Research Findings
- Antimycobacterial Activity :
- Cytotoxicity Assessment :
- Mechanisms of Action :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
